Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a phenyl carbamate group at the 1-position of the piperidine ring and a phenethylurea moiety attached via a methylene bridge at the 4-position.
Properties
IUPAC Name |
phenyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(23-14-11-18-7-3-1-4-8-18)24-17-19-12-15-25(16-13-19)22(27)28-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFLRXHREXAKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of piperidine with phenethyl isocyanate to form the phenethylureido intermediate. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or ureido groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Scientific Research Applications
Central Nervous System Disorders
Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects on central nervous system disorders. Similar compounds in its class have shown efficacy in treating conditions such as:
- Depression : Compounds with piperidine structures are often explored for their antidepressant properties. For example, selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) utilize similar mechanisms of action, suggesting that this compound might also possess antidepressant effects .
- Anxiety Disorders : The compound may exhibit anxiolytic properties, similar to other piperidine derivatives that have been documented for their ability to alleviate anxiety symptoms .
Pain Management
The compound is being explored as a potential analgesic agent. Research indicates that piperidine derivatives can modulate pain pathways, providing insights into their use for pain management therapies .
Synthetic Pathways
The synthesis of this compound involves several steps that optimize yield and purity. An example synthesis might include the reaction of appropriate starting materials under controlled conditions to achieve the desired compound with high efficiency .
Chemical Stability
Studies indicate that compounds similar to this compound demonstrate excellent stability under various conditions, which is crucial for pharmaceutical applications. Stability tests have shown that these compounds maintain integrity over extended periods, supporting their potential for long-term storage and use in therapeutic formulations .
Clinical Trials
While specific clinical trials directly involving this compound may be limited, related studies highlight the effectiveness of piperidine derivatives in treating neurological disorders. For instance, a study on a related piperidine compound demonstrated significant improvements in patients with major depressive disorder after administration over a set period .
Comparative Studies
Comparative studies of various piperidine-based compounds reveal that those with structural similarities to this compound often exhibit enhanced pharmacological profiles, including improved binding affinity to neurotransmitter receptors involved in mood regulation and pain perception .
Data Table: Summary of Applications
| Application Area | Potential Effects | Related Compounds |
|---|---|---|
| Central Nervous System Disorders | Antidepressant, Anxiolytic | SSRIs, SNRIs |
| Pain Management | Analgesic effects | Other piperidine derivatives |
| Stability in Formulations | High stability over time | Similar piperidine compounds |
Mechanism of Action
The mechanism of action of Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to pain and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its phenethylureido-methyl side chain. Below is a comparative analysis with key analogues:
Functional Group Impact on Bioactivity
- Urea vs. Amide Linkages : The urea group in the target compound (vs. amides in ) offers stronger hydrogen-bonding capacity, which may improve binding affinity to targets like proteases or kinases. However, this could reduce membrane permeability compared to amide-containing analogues .
- The 4-methoxy group in increases electron-donating properties, which may stabilize interactions with aromatic residues in enzyme active sites. The 5-chloro-2-methoxy substituent in adds both electron-withdrawing (Cl) and donating (OMe) effects, a combination linked to antimicrobial activity in related compounds .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.5) is likely higher than (Cl and OMe groups reduce logP) but lower than (4-OMePh enhances lipophilicity).
- Solubility : Urea derivatives generally exhibit moderate aqueous solubility due to polar NH groups, whereas amide-based analogues (e.g., ) may have lower solubility depending on substituents.
Biological Activity
Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neuropharmacology and receptor interactions. This article aims to explore the synthesis, characterization, and biological effects of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 303.39 g/mol
- CAS Number : [Not provided in the search results]
The compound features a piperidine ring substituted with a phenyl group and a ureido moiety, which is critical for its interaction with biological targets.
This compound acts primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with opioid receptors, which play a significant role in pain modulation and analgesia. Studies indicate that similar piperidine derivatives exhibit selective binding affinities for mu-opioid receptors (MOR), leading to analgesic effects comparable to established opioids .
Receptor Binding Affinity
Research on related compounds indicates that derivatives containing piperidine structures can exhibit high affinities for various receptors:
| Compound | Receptor Type | Binding Affinity (IC50) |
|---|---|---|
| PAG 4'-piperazine | Cereblon ligand | Not specified |
| 4-(m-OH phenyl)-piperidine | Mu-opioid receptor | Moderate to high |
This compound is expected to share similar binding properties due to its structural analogies with known piperidine derivatives.
Analgesic Activity
In vivo studies have demonstrated that compounds structurally related to this compound exhibit significant analgesic effects. For instance, a series of piperidine analogs were tested for their analgesic properties, showing efficacy in reducing pain responses in animal models . The analgesic mechanism is likely mediated through activation of the mu-opioid receptor pathway.
Synthesis and Characterization
A notable study focused on synthesizing various piperidine derivatives, including those similar to this compound. The synthesis involved the reaction of piperidine derivatives with phenethyl isocyanate, followed by characterization using NMR and mass spectrometry techniques .
Pharmacokinetic Properties
Pharmacokinetic evaluations reveal that piperidine-based compounds often exhibit favorable absorption characteristics. For example, compounds with similar structures demonstrated good oral bioavailability and metabolic stability in preclinical models . This suggests that this compound may also possess advantageous pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
